An In-depth Technical Guide to tert-Butyl (3-aminopropyl)carbamate: Structure, Function, and Applications
An In-depth Technical Guide to tert-Butyl (3-aminopropyl)carbamate: Structure, Function, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl (3-aminopropyl)carbamate, a key bifunctional molecule, serves as a cornerstone in modern organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a mono-protected primary amine, renders it an invaluable building block for the construction of complex molecular entities. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of its two primary amines allows for selective chemical transformations, making it a versatile reagent in the synthesis of a wide array of compounds, from polyamine analogues to sophisticated drug delivery systems like Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the structure, physicochemical properties, functions, and applications of tert-butyl (3-aminopropyl)carbamate, supplemented with detailed experimental protocols and logical workflow diagrams to facilitate its effective utilization in research and development.
Chemical Structure and Identifiers
Tert-Butyl (3-aminopropyl)carbamate is characterized by a propyl chain with a primary amine at one terminus and a Boc-protected amine at the other. This strategic protection prevents the protected amine from reacting, while the free primary amine remains available for nucleophilic attack or other chemical modifications.
Chemical Structure:
A summary of its key chemical identifiers is provided in the table below.
| Identifier | Value |
| CAS Number | 75178-96-0[1] |
| IUPAC Name | tert-butyl N-(3-aminopropyl)carbamate |
| Molecular Formula | C8H18N2O2[1] |
| Molecular Weight | 174.24 g/mol |
| Synonyms | N-Boc-1,3-propanediamine, N-Boc-1,3-diaminopropane, tert-Butyl N-(3-aminopropyl)carbamate, N-(3-Aminopropyl)carbamic acid tert-butyl ester[1] |
Physicochemical Properties
The physicochemical properties of tert-butyl (3-aminopropyl)carbamate are crucial for its handling, storage, and application in various solvent systems. A compilation of these properties is presented below.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid or low-melting solid | [1] |
| Melting Point | 22 °C | [2] |
| Boiling Point | 271.7 ± 23.0 °C at 760 mmHg | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Flash Point | 118.1 ± 22.6 °C | [2] |
| Solubility | Soluble in polar organic solvents. | [1] |
| Stability | Stable under standard conditions. | [1] |
Core Functions and Applications
The primary function of tert-butyl (3-aminopropyl)carbamate stems from its nature as a mono-protected diamine, which allows for sequential and controlled chemical reactions. This characteristic is leveraged in several key areas of chemical and pharmaceutical research.
Synthetic Building Block for Polyamine Analogues
Polyamines, such as spermidine (B129725) and spermine, are ubiquitous polycations that play critical roles in numerous cellular processes, including cell growth and proliferation.[3] The dysregulation of polyamine metabolism is often associated with diseases like cancer, making polyamine analogues valuable tools for therapeutic intervention. Tert-butyl (3-aminopropyl)carbamate serves as a crucial starting material in the synthesis of these analogues. The free amine can be alkylated or acylated, and subsequent deprotection of the Boc group under acidic conditions reveals the second primary amine for further functionalization. This step-wise approach enables the precise construction of complex polyamine derivatives with tailored biological activities.
Bifunctional Linker in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][5] A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC. Tert-butyl (3-aminopropyl)carbamate is an example of a simple aliphatic linker precursor.[6] The free amine can be coupled to either the target protein ligand or the E3 ligase ligand, and after deprotection of the Boc group, the other ligand can be attached. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths to optimize degradation efficiency.
Amine Protection in Organic Synthesis
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[7][8] Tert-butyl (3-aminopropyl)carbamate provides a readily available source of a mono-Boc-protected 1,3-diaminopropane, simplifying synthetic routes that require the selective functionalization of one of the two amines in this diamine.
Experimental Protocols
General Procedure for Mono-Boc Protection of a Diamine
This protocol outlines the selective mono-protection of a symmetrical diamine using di-tert-butyl dicarbonate (B1257347), a reaction central to the function of tert-butyl (3-aminopropyl)carbamate.
Materials:
-
Diamine (e.g., 1,3-diaminopropane)
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl) or a suitable in-situ source like trimethylsilyl (B98337) chloride (Me3SiCl)
-
Sodium hydroxide (B78521) (NaOH) solution (2N)
-
Dichloromethane (B109758) (CH2Cl2)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Mono-protonation of the Diamine: Dissolve the diamine (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C. Add one equivalent of HCl (either as a gas or generated in situ from a reagent like Me3SiCl) dropwise. This step selectively protonates one of the amine groups, rendering it unreactive towards (Boc)2O.
-
Boc Protection: To the solution containing the mono-protonated diamine, add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol. Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water to the residue and wash with diethyl ether to remove any unreacted (Boc)2O and other non-polar impurities.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution to deprotonate the ammonium (B1175870) salt and liberate the mono-Boc protected diamine.
-
Extract the product into dichloromethane (3 x volumes).
-
-
Isolation: Combine the organic extracts, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude mono-Boc protected diamine. The product can be further purified by column chromatography if necessary.
Visualizations
Structure-Function Relationship of tert-Butyl (3-aminopropyl)carbamate
References
- 1. CAS 75178-96-0: tert-Butyl (3-aminopropyl)carbamate [cymitquimica.com]
- 2. tert-Butyl (3-aminopropyl)carbamate | CAS#:75178-96-0 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 6. tert-Butyl (3-aminopropyl)carbamate | CAS:75178-96-0 | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. tert-Butyl (3-aminopropyl)carbamate | Carbamates | Ambeed.com [ambeed.com]
